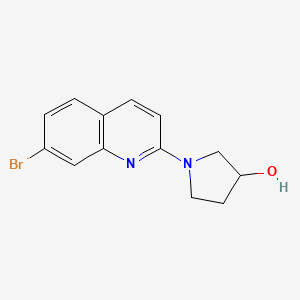

![molecular formula C10H17F3N2O2S B6444860 N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549010-63-9](/img/structure/B6444860.png)

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide (TFPCPS) is a cyclopropane sulfonamide compound with a trifluoroethyl substituent on the nitrogen atom. It is a member of the sulfonamide group of drugs, which are used for a variety of medical purposes. This compound has been studied for its potential applications in various scientific research fields due to its unique chemical and physical properties.

Aplicaciones Científicas De Investigación

Synthesis of 1,3-Diaryl-5-(Trifluoromethyl)-1H-1,2,4-Triazole Compounds

This compound can be used in the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds via intramolecular oxidative cyclization . These triazole compounds show high levels of biological activities such as antifungal, antibacterial, anticancer, antimicrobial, anticoagulant, anticonvulsant, and antidepressant .

Desymmetrization of Cyclopentenediones

A metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones can lead to the desymmetrization of cyclopentene-1,3-diones . This process can efficiently produce tetracyclic spirooxindoles containing pyrrolidine and cyclopentane subunits .

Synthesis of Chiral Fluorospiroindole Derivatives

This compound can be used in the synthesis of chiral fluorospiroindole derivatives . These derivatives can be synthesized in high yields with excellent diastereo- and enantioselectivities .

Flame-Retardant Additive for Lithium-Ion Batteries

Tris (2,2,2-trifluoroethyl) phosphate (TFP), a derivative of this compound, can be synthesized and added into electrolytes as a flame-retardant additive . This can significantly reduce the flammability of the electrolyte of lithium-ion batteries and resolve safety problems .

5. Synthesis of Trifluoroethyl Fatty Acid Ester This compound can also be used in the synthesis of trifluoroethyl fatty acid ester . This process can be facilitated with phenyl(2,2,2-trifluoroethyl)phosphinate .

Mecanismo De Acción

Target of Action

Similar compounds, such as ubrogepant , are known to target the calcitonin gene-related peptide (CGRP) receptor . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels .

Mode of Action

As an antagonist of the CGRP receptor, N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide likely binds to these receptors, preventing CGRP from attaching and activating them . This inhibition can lead to a decrease in pain transmission and blood vessel dilation .

Biochemical Pathways

Cgrp receptor antagonists like ubrogepant are known to influence theCGRP pathway . By blocking the CGRP receptor, these drugs can disrupt the normal functioning of this pathway, leading to potential therapeutic effects .

Result of Action

By analogy with other cgrp receptor antagonists, it can be inferred that the compound may reduce pain signals and blood vessel dilation by blocking the cgrp receptor .

Propiedades

IUPAC Name |

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O2S/c11-10(12,13)7-15-5-1-2-8(6-15)14-18(16,17)9-3-4-9/h8-9,14H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIVQIMUACTRJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)(F)F)NS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-4-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B6444778.png)

![1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6444779.png)

![N,N-dimethyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444786.png)

![N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444794.png)

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444799.png)

![5-bromo-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6444808.png)

![3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6444819.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine](/img/structure/B6444833.png)

![1-(3-chlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6444846.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine](/img/structure/B6444847.png)

![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444870.png)

![6-{1-[(6-methoxypyridin-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6444885.png)